molecular formula C13H9ClF3NO2S B265903 N-(4-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamide

N-(4-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamide

Numéro de catalogue B265903
Poids moléculaire: 335.73 g/mol
Clé InChI: CPEQIVNXBIXREJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CP-690,550 is a potent and selective inhibitor of Janus kinase 3 (JAK3), which plays a critical role in the signaling pathway of certain cytokine receptors. CP-690,550 has been studied for its potential therapeutic applications in various autoimmune and inflammatory diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mécanisme D'action

CP-690,550 selectively inhibits N-(4-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamide, which is a key component of the signaling pathway of certain cytokine receptors, such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By blocking N-(4-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamide, CP-690,550 inhibits the activation of downstream signaling pathways, leading to a reduced immune response and inflammation.
Biochemical and Physiological Effects:
CP-690,550 has been shown to reduce the production of pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-17 (IL-17), in animal models and clinical trials. CP-690,550 also reduces the proliferation of T cells, which play a critical role in the immune response.

Avantages Et Limitations Des Expériences En Laboratoire

CP-690,550 has several advantages for lab experiments, including its high selectivity for N-(4-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamide, its potency in inhibiting N-(4-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamide, and its ability to reduce the production of pro-inflammatory cytokines. However, CP-690,550 also has some limitations, such as its potential off-target effects on other JAK family members, its potential toxicity, and its limited solubility in aqueous solutions.

Orientations Futures

There are several future directions for the study of CP-690,550. One direction is to explore the potential therapeutic applications of CP-690,550 in other autoimmune and inflammatory diseases, such as multiple sclerosis and inflammatory bowel disease. Another direction is to investigate the potential combination therapy of CP-690,550 with other drugs, such as biologics and small molecule inhibitors. Additionally, further studies are needed to understand the long-term safety and efficacy of CP-690,550 in clinical settings.
In conclusion, CP-690,550 is a promising chemical compound that has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases. Its selective inhibition of N-(4-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamide and its ability to reduce inflammation and immune response make it a potential candidate for future drug development. However, further studies are needed to fully understand its mechanism of action, its biochemical and physiological effects, and its long-term safety and efficacy.

Méthodes De Synthèse

CP-690,550 can be synthesized through a multi-step process, starting from 4-chlorobenzenesulfonyl chloride and 3-(trifluoromethyl)aniline. The synthesis involves several steps of chemical reactions, including diazotization, Sandmeyer reaction, and sulfonation. The final product is obtained through purification and crystallization.

Applications De Recherche Scientifique

CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases. In preclinical studies, CP-690,550 has shown promising results in reducing inflammation and immune response in animal models of rheumatoid arthritis, psoriasis, and multiple sclerosis. Clinical trials have also shown the efficacy of CP-690,550 in treating rheumatoid arthritis and psoriasis.

Propriétés

Nom du produit

N-(4-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamide

Formule moléculaire

C13H9ClF3NO2S

Poids moléculaire

335.73 g/mol

Nom IUPAC

N-(4-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C13H9ClF3NO2S/c14-10-4-6-11(7-5-10)18-21(19,20)12-3-1-2-9(8-12)13(15,16)17/h1-8,18H

Clé InChI

CPEQIVNXBIXREJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)C(F)(F)F

SMILES canonique

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)C(F)(F)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.